![molecular formula C21H17N3O2S2 B2986605 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1252823-07-6](/img/structure/B2986605.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide” is a thienopyrimidine derivative. It contains a total of 51 bonds, including 33 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 secondary amide .
Synthesis Analysis
Thieno[3,2-d]pyrimidines are synthesized using a variety of methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of the compound is C24H23N3O2S2 and it has a molecular weight of 449.59.Chemical Reactions Analysis
The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Alternatively, the synthesis of thieno[3,2-d]pyrimidine-2,4-dione derivatives can be achieved via pyrimidine ring closure, which is almost exclusively conducted using 2-amino-thiophene-3-carboxylate derivatives as the reaction substrate .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on compounds closely related to "2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide" has focused on their crystal structures to understand their molecular conformations and potential for interactions with biological targets. Studies have characterized the crystal structures of related compounds, revealing details about their molecular geometries, such as the inclination of the pyrimidine ring relative to the benzene ring, which could influence their biological activities (S. Subasri et al., 2017).
Synthesis and Biological Activity
Several studies have been conducted on the synthesis of novel compounds within this chemical class, aiming at potential inhibitors for biological targets like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for nucleotide synthesis and are targeted for cancer therapy and antibacterial agents. Compounds designed around the core structure of "this compound" have been evaluated for their inhibitory activities against TS and DHFR, with some showing promising results as dual inhibitors, suggesting potential applications in designing novel anticancer and antibacterial therapies (A. Gangjee et al., 2008).
Antimicrobial and Antitubercular Activities
Compounds structurally similar to "this compound" have also been synthesized and tested for their antimicrobial and antitubercular activities. This research is crucial for discovering new drugs capable of combating bacterial infections and tuberculosis, which are global health concerns. Some derivatives have demonstrated significant antimicrobial and antitubercular activities, highlighting the potential of this chemical class in developing new therapeutic agents (M. Chandrashekaraiah et al., 2014).
Anti-inflammatory Activities
The exploration of thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to "this compound", for their anti-inflammatory activities is another area of research. Identifying compounds with potent anti-inflammatory properties is vital for developing treatments for various inflammatory diseases. Some newly synthesized compounds have shown moderate anti-inflammatory activity, indicating their potential as leads for anti-inflammatory drug development (B. Tozkoparan et al., 1999).
Wirkmechanismus
Target of Action
It’s worth noting that heterocyclic pyrimidine compounds, which this compound is a part of, have demonstrated various biological activities . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Mode of Action
It’s known that pyrimidine derivatives have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities
Biochemical Pathways
Given the broad range of activities associated with pyrimidine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to cell growth and division, viral replication, inflammation, pain perception, oxidative stress, and malaria parasite lifecycle, among others.
Result of Action
Given the diverse biological potential of pyrimidine derivatives , the effects could range from inhibition of cell growth in cancer, reduction of viral replication in viral infections, reduction of inflammation in inflammatory conditions, relief of pain in painful conditions, reduction of oxidative stress in conditions associated with oxidative stress, to inhibition of the malaria parasite lifecycle in malaria.
Zukünftige Richtungen
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The rapid development in bacterial resistance to many groups of known antibiotics has led researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines has become a background for further modification of similar structures aimed at the development of promising antibacterial agents .
Eigenschaften
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-18(22-16-9-5-2-6-10-16)14-28-21-23-17-11-12-27-19(17)20(26)24(21)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXIGAOONDKVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
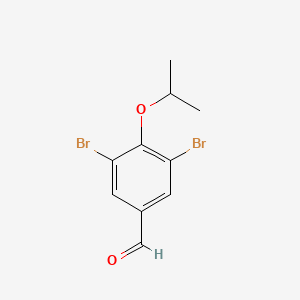
![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)
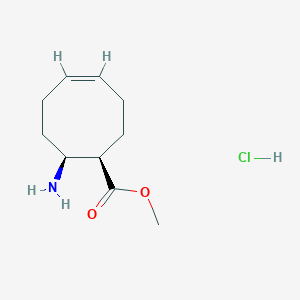
![3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone](/img/structure/B2986526.png)

![4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2986530.png)

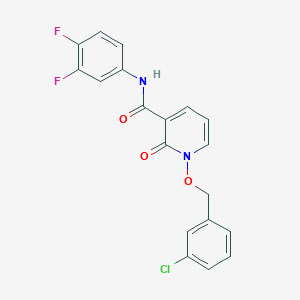
![5-bromo-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2986535.png)
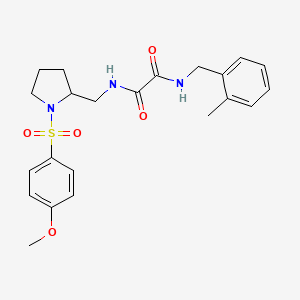
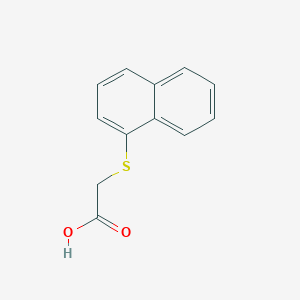
![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)

![2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2986545.png)
